molecular formula C13H16N2 B1449077 6-Tert-butylquinolin-8-amine CAS No. 1824602-21-2

6-Tert-butylquinolin-8-amine

Cat. No. B1449077
M. Wt: 200.28 g/mol
InChI Key: LKDKZXIZPZYXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butylquinolin-8-amine is an organic compound with the chemical formula C₁₃H₁₆N₂ . It is characterized by a quinoline ring substituted with a tert-butyl group at position 6 and an amine group at position 8. This compound has attracted scientific interest due to its unique properties and potential applications in various fields .


Physical And Chemical Properties Analysis

  • Melting Point : 75-76°C .

Scientific Research Applications

Antiplasmodial Activity

A series of compounds derived from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue, linked with tert-butyltetrazole moieties, showcased promising antiplasmodial activity. The antiplasmodial activity and cytotoxicity of these compounds were significantly influenced by the nature of the linkers, with the most active compounds demonstrating good activity and selectivity against Plasmodium falciparum NF54, suggesting potential applications in malaria treatment (Hochegger et al., 2021).

Catalysis and Synthesis

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been utilized as a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amines and phenols. This compound has shown to proceed with high yield under mild conditions, indicating its utility in chemical synthesis and catalysis (Ouchi et al., 2002). Furthermore, tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, suggests the role of tert-butyl-based quinolines in facilitating complex organic syntheses (Zhang et al., 2016).

Alzheimer's Disease Treatment

Conjugates of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene, which are hybrids linked with different sizes of the aliphatic ring, have been synthesized as potential multifunctional agents for Alzheimer’s disease treatment. These compounds have shown potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with promising pharmacological profiles, suggesting their potential in treating neurodegenerative diseases (Makhaeva et al., 2020).

properties

IUPAC Name

6-tert-butylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-13(2,3)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDKZXIZPZYXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butylquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butylquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Tert-butylquinolin-8-amine
Reactant of Route 3
Reactant of Route 3
6-Tert-butylquinolin-8-amine
Reactant of Route 4
Reactant of Route 4
6-Tert-butylquinolin-8-amine
Reactant of Route 5
Reactant of Route 5
6-Tert-butylquinolin-8-amine
Reactant of Route 6
Reactant of Route 6
6-Tert-butylquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.